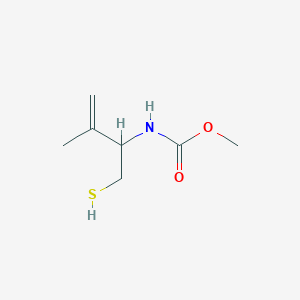
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate, also known as Methyl 3-methylthioacryloylcarbamate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate is not fully understood. However, it is believed to act through the inhibition of key enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter butyrylcholine.
Biochemische Und Physiologische Effekte
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has been shown to have various biochemical and physiological effects. It has been shown to have insecticidal properties, making it a potential pesticide. It has also been shown to have anti-cancer activity, making it a potential drug candidate. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to increased levels of acetylcholine and butyrylcholine in the body. This can lead to various physiological effects, including increased muscle contraction and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized in high yields using a multi-step process. Another advantage is that it has potential applications in various fields, making it a versatile compound. One limitation is that its mechanism of action is not fully understood, making it difficult to study its effects. Another limitation is that it is a potentially hazardous compound, requiring careful handling in the lab.
Zukünftige Richtungen
There are several future directions for research on Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate. One direction is to further study its potential anti-cancer activity and its mechanism of action. Another direction is to investigate its potential as a pesticide and its effects on the environment. Additionally, research can be conducted to explore its potential applications in materials science and its properties as a building block for novel materials. Finally, further optimization of the synthesis method can be explored to achieve even higher yields of the product.
Synthesemethoden
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate can be synthesized through a multi-step process involving the reaction of 3-methylthiopropionaldehyde with ethyl acetoacetate, followed by the reaction of the obtained product with methyl isocyanate. The final product is obtained through the reaction of the intermediate with methanol and hydrochloric acid. The synthesis method has been optimized to achieve high yields of the product.
Wissenschaftliche Forschungsanwendungen
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, it can be used as a starting material for the synthesis of various drugs due to its unique chemical structure. It has also been studied for its potential anti-cancer activity. In agriculture, it can be used as a pesticide due to its insecticidal properties. In materials science, it can be used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
114087-09-1 |
|---|---|
Produktname |
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate |
Molekularformel |
C7H13NO2S |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
methyl N-(3-methyl-1-sulfanylbut-3-en-2-yl)carbamate |
InChI |
InChI=1S/C7H13NO2S/c1-5(2)6(4-11)8-7(9)10-3/h6,11H,1,4H2,2-3H3,(H,8,9) |
InChI-Schlüssel |
VLIXNQTWGABQOL-UHFFFAOYSA-N |
SMILES |
CC(=C)C(CS)NC(=O)OC |
Kanonische SMILES |
CC(=C)C(CS)NC(=O)OC |
Synonyme |
Carbamic acid, [1-(mercaptomethyl)-2-methyl-2-propenyl]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



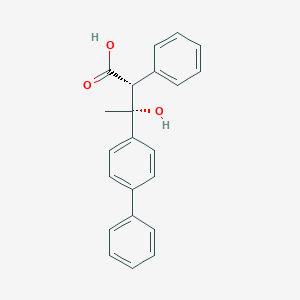

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)

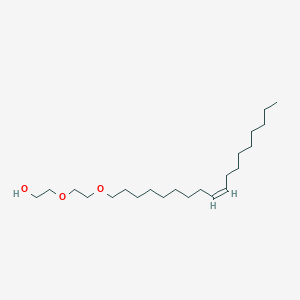

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

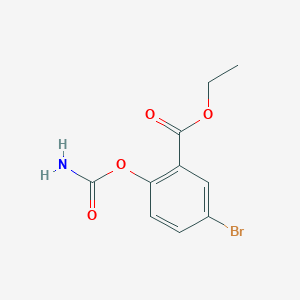
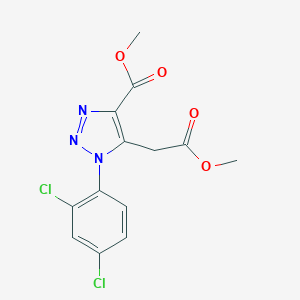
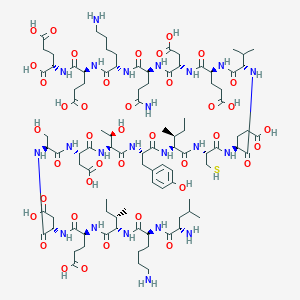
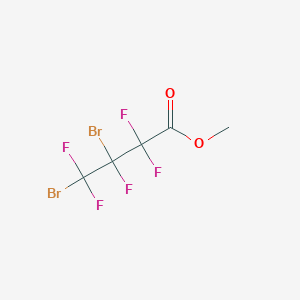
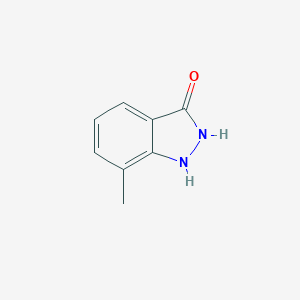
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)